METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
Overview
Description
METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Methyl piperidine-4-carboxylate
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
- 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Comparison: Compared to these similar compounds, METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE is unique due to the presence of both a methanesulfonyl group and a piperidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 1-(1-methylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5S/c1-21-14(18)12-3-7-15(8-4-12)13(17)11-5-9-16(10-6-11)22(2,19)20/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBZTGZNJAAGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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